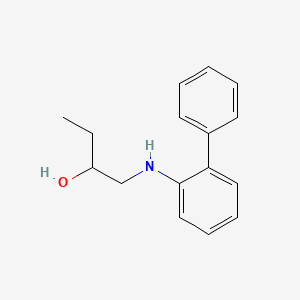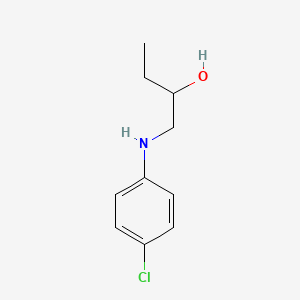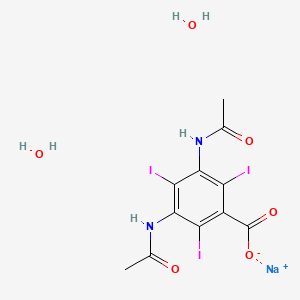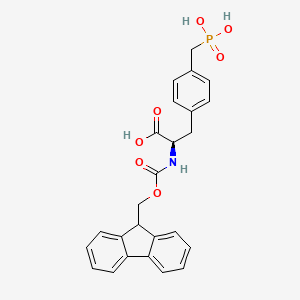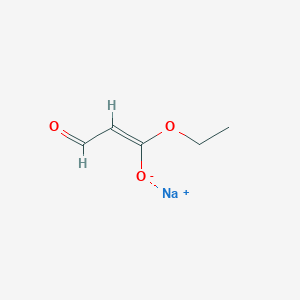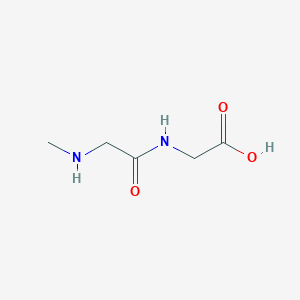
Sar-Gly-OH
Overview
Description
Sar-Gly-OH, also known as N-methylglycylglycine, is a dipeptide composed of sarcosine and glycine. Sarcosine is the N-methyl derivative of glycine, and glycine is the simplest amino acid. This compound is of interest due to its stability against enzymatic degradation and its role in studying peptide transport mechanisms.
Mechanism of Action
Target of Action
The primary target of Sar-Gly-OH is the Peptide Transporter 1 (PEPT1) . PEPT1 is a protein that plays a significant role in the absorption of dipeptides and tripeptides in the intestines . It is also involved in the uptake of small bioactive peptides and various therapeutics .
Mode of Action
This compound interacts with PEPT1 by binding to it and being transported across the intestinal barrier . This interaction is facilitated by the compound’s structure, which includes an N-methylated peptide bond that increases its stability against enzymatic degradation .
Biochemical Pathways
The interaction of this compound with PEPT1 affects the absorption of peptides in the intestines . This process is part of the broader biochemical pathway of protein digestion and absorption, where proteins are broken down into amino acids and small peptides, which are then absorbed into the bloodstream .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a dipeptide, this compound is absorbed into the bloodstream through the intestines via PEPT1
Result of Action
The result of this compound’s action is the successful transport of the compound across the intestinal barrier via PEPT1 . This process contributes to the overall absorption of peptides, which is vital for nutritional supply and the systemic absorption of small peptide-like active compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH level can affect the transport and uptake of this compound, with an optimal pH range of 6.0-6.5 . Temperature also plays a role, with higher uptake and transport observed at 37°C compared to 4°C . Additionally, the presence of other dipeptides can affect the absorption of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sar-Gly-OH can be synthesized through solid-phase peptide synthesis (SPPS) using the Fmoc (fluorenylmethyloxycarbonyl) strategy. The synthesis involves the following steps:
Fmoc Protection: The amine group of glycine is protected using Fmoc chloride.
Coupling: The protected glycine is coupled with sarcosine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The Fmoc group is removed using piperidine in DMF (dimethylformamide).
Cleavage: The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, where the process is automated to ensure high yield and purity. The use of automated peptide synthesizers allows for precise control over reaction conditions and minimizes human error.
Chemical Reactions Analysis
Types of Reactions
Sar-Gly-OH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sar-Gly-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Utilized in studies of peptide transport mechanisms, particularly involving the peptide transporter PEPT-1.
Medicine: Investigated for its potential role in drug delivery systems due to its stability against enzymatic degradation.
Industry: Employed in the development of peptide-based materials and as a stabilizing agent in protein formulations.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine molecules.
N-methylglycine:
Glycylsarcosine: Another dipeptide similar to Sar-Gly-OH but with different structural properties.
Uniqueness
This compound is unique due to its N-methylated peptide bond, which provides enhanced stability against enzymatic degradation compared to other dipeptides like glycylglycine. This stability makes it particularly valuable in studies involving peptide transport and drug delivery systems.
Properties
IUPAC Name |
2-[[2-(methylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-6-2-4(8)7-3-5(9)10/h6H,2-3H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSXVUHHZXULRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


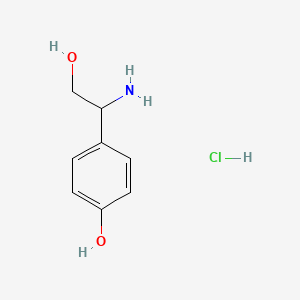

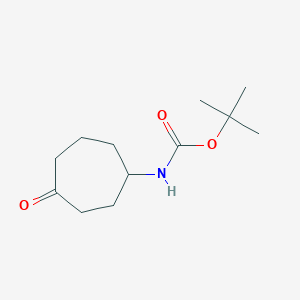
![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid](/img/structure/B6331113.png)
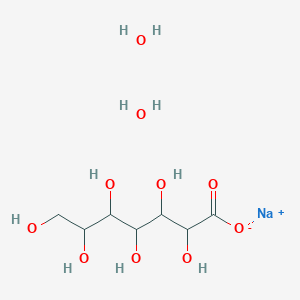
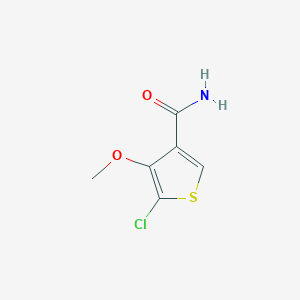
![ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B6331129.png)
